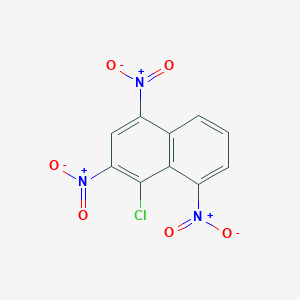

1-Chloro-2,4,8-trinitronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

103037-49-6 |

|---|---|

Molecular Formula |

C10H4ClN3O6 |

Molecular Weight |

297.61 g/mol |

IUPAC Name |

1-chloro-2,4,8-trinitronaphthalene |

InChI |

InChI=1S/C10H4ClN3O6/c11-10-8(14(19)20)4-7(13(17)18)5-2-1-3-6(9(5)10)12(15)16/h1-4H |

InChI Key |

DSACKKMPCNKGGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Mechanistic Insights into the Formation of 1 Chloro 2,4,8 Trinitronaphthalene

Detailed Analysis of Electrophilic Aromatic Substitution Mechanisms in Polysubstituted Naphthalenes

Naphthalene (B1677914) is more reactive than benzene (B151609) in electrophilic substitution reactions because the activation energy required to form the intermediate carbocation is lower. libretexts.orgmsu.edu The mechanism for the nitration of substituted naphthalenes can proceed through different pathways, primarily revolving around the nature of the electrophilic species and the intermediates formed.

The classical and most widely accepted mechanism for aromatic nitration involves the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comvedantu.com This highly reactive species is typically generated in situ by the reaction of nitric acid with a stronger acid, most commonly sulfuric acid. youtube.comquora.comlibretexts.org

Formation of the Nitronium Ion:

Protonation of nitric acid by sulfuric acid.

Loss of a water molecule from the protonated nitric acid to form the linear and highly electrophilic nitronium ion. docbrown.info

Once formed, the nitronium ion is attacked by the π-electron system of the polysubstituted naphthalene ring. masterorganicchemistry.com This attack, the rate-determining step, disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. taylorandfrancis.comnih.gov The reaction is completed by the rapid deprotonation of the carbon atom bearing the new nitro group, which restores the aromatic system. masterorganicchemistry.com In polysubstituted naphthalenes, the presence of deactivating groups like chlorine and nitro groups makes the aromatic ring less electron-rich, requiring harsh reaction conditions for successive nitrations. libretexts.org

An alternative mechanistic pathway that has been proposed for the nitration of highly reactive aromatic compounds is the single electron transfer (SET) mechanism. nih.gov This mechanism does not involve the direct attack of the nitronium ion on the aromatic ring. Instead, it proceeds through the following steps:

Single Electron Transfer: An electron is transferred from the naphthalene ring (the electron donor) to the nitrating species (the electron acceptor), forming a naphthalene radical cation and a radical anion. elsevierpure.com

Radical Coupling: The naphthalene radical cation (NAPH•+) then combines with nitrogen dioxide (NO₂) to form the nitro-substituted Wheland intermediate. elsevierpure.com

Deprotonation: Similar to the classical mechanism, the intermediate loses a proton to yield the final nitronaphthalene product.

Evidence for this pathway comes from electrochemical studies and time-resolved spectroscopy, which have identified the naphthalene radical cation as a crucial reactive intermediate in certain nitration reactions. elsevierpure.comdtic.mil However, the prevalence of the SET mechanism over the classical electrophilic attack for substituted naphthalenes remains a subject of scientific discussion, with some studies showing that product ratios are not always consistent with a single, universal SET mechanism. nih.gov

| Feature | Electrophilic Aromatic Substitution (EAS) | Single Electron Transfer (SET) |

| Key Electrophile | Nitronium ion (NO₂⁺) masterorganicchemistry.comtaylorandfrancis.com | Nitrogen dioxide (NO₂) acts on a radical cation |

| Initial Step | Attack of π-electrons on NO₂⁺ masterorganicchemistry.com | Electron transfer from aromatic ring to nitrating agent elsevierpure.com |

| Primary Intermediate | Wheland Intermediate (Arenium Ion) taylorandfrancis.comnih.gov | Aromatic Radical Cation (e.g., NAPH•+) elsevierpure.com |

| Evidence | Isolation of nitronium salts, kinetic studies libretexts.org | Electrochemical nitration, spectroscopic detection of radicals elsevierpure.comdtic.mil |

Substituent Effects on Aromatic Reactivity and Positional Selectivity

In the formation of 1-Chloro-2,4,8-trinitronaphthalene, the starting material is a chloro-substituted naphthalene which undergoes successive nitrations. The position of each incoming nitro group is dictated by the directing effects of the substituents already present.

The substituents on the aromatic ring control both the rate of reaction (reactivity) and the site of substitution (orientation). libretexts.org

Chlorine (-Cl): The chlorine atom is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophilic attack than unsubstituted naphthalene. This is due to its electron-withdrawing inductive effect. However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, which helps to stabilize the carbocation intermediate. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both inductive and resonance effects, making further substitution much more difficult. libretexts.orglibretexts.org The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself.

In the synthesis of this compound from a precursor like 1-chloronaphthalene (B1664548), the first nitration would be directed by the chlorine atom. Subsequent nitrations are directed by the combined influence of the chlorine and the already-present nitro groups. The ring becomes progressively more deactivated with each added nitro group, requiring increasingly forcing conditions for the reaction to proceed.

| Substituent | Effect on Reactivity | Directing Influence |

| -Cl (Chlorine) | Deactivating libretexts.org | Ortho, Para-Directing libretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating libretexts.org | Meta-Directing docbrown.infolibretexts.org |

The distribution of products in the substitution of naphthalenes can be highly dependent on reaction conditions, particularly temperature. This phenomenon is known as kinetic versus thermodynamic control. fiveable.mewikipedia.org

Kinetic Control: At lower temperatures, the reaction is under kinetic control. The major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. wikipedia.orgbrainly.in For naphthalene, substitution at the alpha-position (e.g., positions 1, 4, 5, 8) is generally kinetically favored because the corresponding Wheland intermediate is better stabilized by resonance, with one of the aromatic rings remaining intact in more resonance structures. stackexchange.comechemi.comwordpress.com

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. Given enough energy and time, the system can reach equilibrium, and the major product will be the most thermodynamically stable one. wikipedia.orgbrainly.in For naphthalene derivatives, the beta-substituted product (e.g., at positions 2, 3, 6, 7) is often more stable because it minimizes steric hindrance. brainly.inwordpress.com For example, in 1-substituted naphthalenes, there can be significant steric repulsion between the substituent at position 1 and the hydrogen atom at position 8. wordpress.comthecatalyst.org

While the nitration of naphthalene is often considered irreversible, the principles of kinetic and thermodynamic stability still influence the product distribution, especially in complex, sterically hindered systems like a polysubstituted naphthalene. The formation of this compound involves substitution at alpha-positions, which are kinetically favored but can also be subject to significant steric strain, creating a complex interplay between reaction rate and product stability.

Advanced Spectroscopic and Chromatographic Characterization of Polychlorinated Nitronaphthalenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including polychlorinated nitronaphthalenes. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise substitution pattern on the naphthalene (B1677914) ring can be determined.

While specific NMR data for 1-Chloro-2,4,8-trinitronaphthalene is not available in the reviewed literature, analysis of related compounds such as 1-chloro-4-nitronaphthalene (B1347161) and 1-chloro-2,4-dinitronaphthalene (B1618088) provides insight into the expected spectral features. nih.govsielc.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the remaining aromatic protons. The electron-withdrawing nature of the three nitro groups and the chlorine atom would cause these protons to be significantly deshielded, shifting their resonances to a lower field (higher ppm values). The coupling patterns between adjacent protons would be crucial in assigning their positions on the naphthalene ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons directly attached to the nitro groups and the chlorine atom would exhibit characteristic chemical shifts influenced by the electronegativity of these substituents. For instance, data for 1-chloro-4-nitronaphthalene shows a range of chemical shifts for the carbon atoms, which are influenced by the chloro and nitro substituents. wikipedia.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Chloronitronaphthalene Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 1-Chloro-4-nitronaphthalene | ¹H | 7.5-8.5 |

| ¹³C | 120-150 |

Note: The data presented in this table is illustrative and based on values for related compounds. Actual chemical shifts for this compound may vary.

Vibrational Spectroscopy for Nitro Group and Aromatic Ring Characterization (FT-IR, Raman Spectroscopy)

Although specific FT-IR and Raman spectra for this compound have not been reported, studies on related dinitronaphthalenes, such as 1,5-dinitronaphthalene, offer a basis for interpretation. nih.govsielc.com

Key Vibrational Modes:

Nitro Group Vibrations: The nitro group has two characteristic stretching vibrations: the asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretches. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment and steric effects of the surrounding substituents.

Aromatic Ring Vibrations: The naphthalene ring system exhibits several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C Stretching: The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound based on Related Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Asymmetric NO₂ Stretch | 1500 - 1600 | FT-IR, Raman |

| Symmetric NO₂ Stretch | 1300 - 1400 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FT-IR, Raman |

Note: This table provides expected ranges based on the analysis of similar compounds. nih.govsielc.com The actual frequencies for this compound may differ.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. ufl.edu For a compound like this compound (C₁₀H₄ClN₃O₆), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of the chlorine atom will also result in a characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M). HRMS instruments can resolve these isotopic peaks, further confirming the presence of chlorine in the molecule.

While no direct HRMS data for this compound is available, the principles of the technique are routinely applied to the analysis of polychlorinated naphthalenes and other nitroaromatic compounds. nih.govnih.gov

Table 3: Theoretical Isotopic Masses for this compound

| Ion | Isotopic Composition | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | ¹²C₁₀ ¹H₄ ³⁵Cl ¹⁴N₃ ¹⁶O₆ | 296.9687 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural elucidation of isomers by analyzing their fragmentation patterns. researchgate.net In an MS/MS experiment, the molecular ion of the compound of interest is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is often unique to a specific isomer and can be used to pinpoint the positions of substituents on the naphthalene ring.

For this compound, the fragmentation pathways would likely involve the loss of the nitro groups (NO₂, 46 Da) and potentially the chlorine atom (Cl, 35/37 Da). nih.gov The sequential loss of these groups can provide information about their relative positions and the stability of the resulting fragment ions. The fragmentation of nitroaromatic compounds often involves characteristic losses, such as the loss of NO and NO₂. nih.govyoutube.com The analysis of fragmentation patterns in related chlorinated and nitrated compounds provides a basis for predicting the behavior of this specific isomer. nih.govrsc.org

Predicted Fragmentation Pathways:

Loss of NO₂: A primary fragmentation pathway would be the loss of one or more nitro groups.

Loss of Cl: The loss of the chlorine radical is another expected fragmentation.

Combined Losses: Sequential losses of nitro groups and the chlorine atom would lead to a cascade of fragment ions, providing detailed structural information.

Chromatographic Separation Techniques for Mixture Analysis and Purity Assessment (GC-MS, HPLC)

Chromatographic techniques are essential for separating complex mixtures of isomers and assessing the purity of a synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for the analysis of polychlorinated nitronaphthalenes. nih.govfrontiersin.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC is well-suited for the separation of volatile and thermally stable compounds like polychlorinated naphthalenes. frontiersin.orgthermofisher.com The choice of the GC column is critical for achieving good separation of isomers. When coupled with a mass spectrometer, GC-MS allows for the identification of each separated component based on its mass spectrum. For complex environmental samples containing multiple polychlorinated naphthalene congeners, GC coupled with triple quadrupole mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) provides enhanced selectivity and sensitivity. nih.govnih.govyoutube.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for the separation of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. sielc.comnacalai.comnih.govsielc.com For polychlorinated nitronaphthalenes, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The use of different stationary phases, such as those with phenyl or cyano functionalities, can provide different selectivities for isomeric separation. nacalai.com

X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing (if applicable to this or closely related isomers)

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, confirming the substitution pattern and revealing details about its conformation.

While a crystal structure for this compound has not been reported, the crystal structures of related nitronaphthalene derivatives, such as 2-methoxy-1-nitronaphthalene, have been determined. nih.govresearchgate.netdoaj.org These studies reveal important information about intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which influence the crystal packing. For this compound, the presence of multiple polar nitro groups and the chlorine atom would likely lead to significant intermolecular interactions, influencing its solid-state properties.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-chloro-4-nitronaphthalene |

| 1-chloro-2,4-dinitronaphthalene |

| 1,5-dinitronaphthalene |

| 2-methoxy-1-nitronaphthalene |

| Polychlorinated naphthalenes (PCNs) |

Computational Chemistry and Theoretical Modeling of 1 Chloro 2,4,8 Trinitronaphthalene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and three-dimensional geometry of 1-chloro-2,4,8-trinitronaphthalene. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation.

The molecular geometry of this compound is largely dictated by the rigid naphthalene (B1677914) core. However, the presence of bulky and electron-withdrawing nitro groups, along with a chlorine atom, introduces significant steric and electronic perturbations. The nitro groups at positions 2, 4, and 8, and the chlorine at position 1, create a crowded steric environment. This is particularly pronounced between the peri-substituents at the C1 and C8 positions (chlorine and a nitro group, respectively). This steric hindrance forces the nitro groups to twist out of the plane of the naphthalene ring to minimize repulsive interactions. This twisting has a direct impact on the electronic conjugation between the nitro groups and the aromatic system.

Below is a representative table of predicted molecular geometry parameters for this compound, based on DFT calculations of similar polysubstituted naphthalenes.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-C (aromatic) Bond Length | ~1.37 - 1.43 Å |

| C-C-C Bond Angle (in ring) | ~118-122° |

| C-C-Cl Bond Angle | ~121° |

| C-C-N Bond Angle | ~119° |

| O-N-O Bond Angle | ~125° |

| Cl-C1-C8-N Dihedral Angle | Expected to be non-zero due to steric hindrance |

Note: These values are illustrative and based on typical bond lengths and angles found in related substituted naphthalene structures from computational studies. Actual values would require specific DFT calculations for this molecule.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR) for Isomer Differentiation

Computational methods are highly effective in predicting spectroscopic parameters, which can serve as a fingerprint for identifying specific isomers like this compound and distinguishing it from other trinitronaphthalene isomers.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. tandfonline.comtandfonline.com For this compound, characteristic vibrational modes would include:

N-O stretching vibrations: These are typically strong bands in the IR spectrum, appearing in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The precise positions can be influenced by the electronic environment and steric strain on each nitro group.

C-Cl stretching vibration: This would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Naphthalene ring C-C and C-H vibrations: These give rise to a series of bands that are characteristic of the substituted naphthalene core.

The predicted vibrational spectra for different isomers of chlorotrinitronaphthalene would exhibit subtle but distinct differences in peak positions and intensities, allowing for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. mdpi.comnih.govscribd.comrsc.org The chemical shift of each nucleus is highly sensitive to its local electronic environment. For this compound, the electron-withdrawing nature of the nitro groups and the chlorine atom would significantly deshield the aromatic protons and carbons, shifting their signals downfield compared to unsubstituted naphthalene. The unique substitution pattern of the 2,4,8-isomer would result in a distinct set of chemical shifts for the remaining aromatic protons and carbons, allowing for unambiguous identification when compared to other isomers.

Below is a table of illustrative predicted spectroscopic data.

| Spectroscopic Data | Predicted Values |

| Key IR Frequencies (cm⁻¹) | |

| Asymmetric NO₂ Stretch | ~1540-1560 |

| Symmetric NO₂ Stretch | ~1340-1360 |

| C-Cl Stretch | ~750 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C1 (bearing Cl) | ~130-135 |

| C2, C4, C8 (bearing NO₂) | ~145-155 |

| Quaternary Carbons | ~125-140 |

| CH Carbons | ~120-130 |

Note: These are estimated values based on data for related compounds like dinitrochlorobenzenes and other substituted naphthalenes. tandfonline.commdpi.comscribd.com Precise prediction requires specific calculations.

Modeling of Reaction Mechanisms and Energy Profiles for Nitration Pathways

Understanding the formation of this compound requires modeling the reaction mechanisms of the nitration of a suitable precursor, such as 1-chloronaphthalene (B1664548) or a dinitronaphthalene isomer. Computational methods can be used to map the potential energy surface of the reaction, identifying transition states and intermediates and calculating their relative energies. stackexchange.comresearchgate.net

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The key steps that can be modeled are:

Formation of the nitronium ion (NO₂⁺): This is the active electrophile, typically generated from a mixture of nitric and sulfuric acids.

Attack of the nitronium ion: The nitronium ion attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring.

When considering the nitration of a substituted naphthalene, the existing substituents direct the position of the incoming nitro group. The chlorine at C1 is an ortho-, para-director, but deactivating. The nitro groups are strongly deactivating and meta-directing. The formation of the 2,4,8-trinitro isomer would likely proceed through a series of nitration steps. Modeling the energy barriers for the formation of different isomeric intermediates at each step can explain the observed regioselectivity. For instance, the formation of the this compound isomer would be one of several possible outcomes, and its yield would depend on the relative activation energies of the competing pathways. Steric hindrance from existing nitro groups would also play a crucial role in determining the accessibility of different positions on the naphthalene ring to the incoming nitronium ion. scienceopen.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. researchgate.netcanterbury.ac.nz The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the presence of multiple strongly electron-withdrawing nitro groups is expected to significantly lower the energies of both the HOMO and the LUMO compared to unsubstituted naphthalene. The HOMO-LUMO gap is also expected to be relatively small, characteristic of many nitroaromatic compounds, which contributes to their reactivity and sensitivity.

The spatial distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. In this molecule, the HOMO is likely to be distributed primarily over the naphthalene ring, while the LUMO is expected to have significant contributions from the nitro groups, particularly the nitrogen atoms and the π* orbitals of the N-O bonds. This distribution makes the nitro groups susceptible to reduction and the aromatic ring susceptible to nucleophilic attack.

From these frontier orbital energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity.

| Parameter | Conceptual Description | Predicted Trend for this compound |

| E(HOMO) | Energy of the highest occupied molecular orbital | Low (highly negative) |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital | Very low (negative or slightly positive) |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Small |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relatively low |

| Electrophilicity Index (ω) | Propensity to accept electrons | High |

Note: The trends are based on the known effects of nitro groups on aromatic systems. canterbury.ac.nz

Study of Intramolecular Interactions and Stability of Trinitronaphthalene Isomers

As mentioned, the steric repulsion between the peri-substituents at C1 and C8 is a significant destabilizing factor. This peri-interaction forces the substituents to distort from their ideal geometries, inducing strain in the molecule. researchgate.net

By calculating the heats of formation for various chlorotrinitronaphthalene isomers using DFT, a stability ranking can be established. It is generally observed that isomers with less steric strain are more stable. Therefore, it is likely that isomers without the challenging 1,8-disubstitution pattern would be thermodynamically more favorable than this compound. However, the kinetic control of the nitration reaction might favor the formation of this less stable isomer. Computational studies allow for the separation and quantification of these competing thermodynamic and kinetic factors.

Chemical Transformations and Reactivity Profile of 1 Chloro 2,4,8 Trinitronaphthalene

Reduction Chemistry of Highly Nitrated Aromatics (e.g., Conversion of Nitro Groups to Amino Groups)

The reduction of nitroaromatic compounds is a fundamental transformation, converting electron-withdrawing nitro groups into electron-donating amino groups, thereby drastically altering the compound's chemical properties. For highly nitrated naphthalenes like 1-chloro-2,4,8-trinitronaphthalene, this process can be achieved through various chemical and catalytic methods. The reduction typically proceeds in a stepwise manner, via nitroso and hydroxylamine (B1172632) intermediates, before reaching the final amine. nih.gov

Commonly employed methods for the reduction of nitronaphthalenes include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. For instance, α-nitronaphthalene has been successfully reduced to α-naphthylamine using catalysts like nickel or copper at elevated temperatures (300-350°C). acs.org Platinum and palladium catalysts are also highly effective, often allowing the reaction to proceed under milder conditions. acs.orgacs.org The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can influence the selectivity of the reduction, which is crucial when multiple nitro groups are present, as in this compound.

Chemical Reduction: A variety of chemical reducing agents can be used. Zinc dust in the presence of ammonium (B1175870) chloride has been employed to reduce α-nitronaphthalene, yielding different products—α-naphthylhydroxylamine, α-naphthylamine, or the corresponding azoxy-, azo-, and hydrazo-compounds—depending on the reaction temperature and stoichiometry of the reagent. rsc.org Similarly, reduction with sodium polysulfides is another viable method. jst.go.jp For polynitro compounds, controlling the extent of reduction to selectively reduce one or more nitro groups can be challenging but may be achieved by careful selection of the reducing agent and reaction conditions.

The reduction of the three nitro groups on this compound would lead to the formation of the corresponding triaminonaphthalene derivative, a compound with significantly different electronic and chemical properties from its nitro precursor.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom and Nitro Groups

The naphthalene (B1677914) ring in this compound is severely electron-deficient due to the three nitro groups. This high degree of electron withdrawal makes the compound exceptionally susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The general mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group (in this case, the chlorine atom), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is effectively delocalized by the ortho and para nitro groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

The presence of nitro groups at positions 2 and 4 (ortho and para to the chlorine atom at C-1) provides strong resonance stabilization for the Meisenheimer intermediate, making the chlorine atom an excellent leaving group and highly reactive towards nucleophiles. The third nitro group at the 8-position further enhances the electrophilicity of the naphthalene ring system.

Common nucleophiles that can displace the chlorine atom include:

Hydroxide (B78521) ions (to form a nitronaphthol)

Alkoxides (to form ethers)

Ammonia and amines (to form amino-naphthalenes)

Hydrazine rsc.org

In highly activated systems like this, even the nitro groups themselves can act as leaving groups and be displaced by strong nucleophiles, a reaction known as fluorodenitration or other nucleophilic substitutions of a nitro group. acs.org The dialkylamino group in 1-dialkylamino-2,4-dinitronaphthalenes, for example, is readily replaced by primary amines, demonstrating the high reactivity of this substituted naphthalene system. rsc.org Therefore, under forcing conditions or with specific nucleophiles, this compound could potentially undergo substitution at the nitro-substituted positions in addition to the chloro-substituted position.

Photochemical Degradation Pathways and Quantum Yield Studies in Various Media

The photochemistry of nitroaromatic compounds is complex and involves multiple competing pathways, including photodegradation. Studies on 1-nitronaphthalene (B515781) (1NN) provide a model for understanding the potential photochemical behavior of this compound. acs.orgacs.orgrsc.org

Upon absorption of UV or solar radiation, the molecule is promoted to an electronically excited singlet state. acs.orgnih.gov For nitronaphthalenes, this singlet state has a very short lifetime, as it rapidly undergoes intersystem crossing (ISC) to form a more stable triplet state (³1NN*). acs.orgnih.gov This triplet state is a key intermediate in the subsequent photochemical reactions.

The excited-state dynamics of nitronaphthalenes are characterized by extremely fast deactivation of the initial singlet state. The fluorescence quantum yields are typically very low (< 10⁻⁴), with singlet lifetimes in the picosecond or even sub-picosecond range. nih.gov The dominant relaxation pathway is intersystem crossing to the triplet manifold.

The triplet state of 1-nitronaphthalene (³1NN*) has a much longer lifetime and is a potent chemical actor. Its decay is sensitive to the surrounding medium, including pH and the presence of quenchers like oxygen or halide ions. acs.org For example, the bimolecular quenching rate constant for the triplet state of 1NN by oxygen is approximately 1.95 x 10⁹ M⁻¹ s⁻¹. acs.org The presence of additional nitro groups on the naphthalene ring, as in this compound, would be expected to further influence these excited-state properties, likely affecting the lifetimes and reactivity of the triplet state.

The excited triplet state of nitronaphthalenes is a powerful oxidant and can initiate radical chemistry through several mechanisms.

Electron Transfer: The triplet state can oxidize other species. For instance, ³1NN* can oxidize halide anions (like chloride) to form dihalogen radical anions (Cl₂•⁻). acs.org It can also oxidize nitrite (B80452) ions to produce nitrogen dioxide radicals (•NO₂). rsc.orgresearchgate.net

Radical Generation: The interaction of the excited triplet state with oxygen can lead to the formation of singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like the hydroperoxyl radical (HO₂•) and potentially the hydroxyl radical (•OH). acs.org The polychromatic quantum yield for •OH production by irradiated 1NN has been measured as (3.42 ± 0.42) × 10⁻⁴. rsc.orgresearchgate.net

Intramolecular Rearrangement: Theoretical studies suggest a photodegradation mechanism involving the triplet state that leads to an intramolecular rearrangement, forming a nitrite intermediate. This intermediate can then fragment, releasing a nitrogen oxide radical (NO•) and the corresponding aryloxy radical (Ar-O•). acs.org

In the case of this compound, these pathways would lead to its degradation and the formation of a complex mixture of reactive intermediates, contributing to its environmental transformation. The interaction between the excited molecule and another ground-state molecule can lead to self-photosensitization, although direct intermolecular reactions are often less efficient than reactions with solvent or other dissolved species.

Table 1: Photochemical Data for 1-Nitronaphthalene (1NN) as a Model Compound This table presents data for 1-nitronaphthalene as a proxy, as specific data for this compound is not available.

| Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|

| Triplet State (³1NN) Quenching by O₂ | (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹ | Bimolecular quenching rate constant | acs.org |

| Triplet State (³1NN) Quenching by Cl⁻ | (2.9 ± 0.4) × 10⁴ M⁻¹ s⁻¹ | In Milli-Q water (pH ~6.5) | acs.org |

| •OH Quantum Yield (Φ•OH) | (3.42 ± 0.42) × 10⁻⁴ | Polychromatic, 300-440 nm | rsc.orgresearchgate.net |

| Triplet State Oxidation of Nitrite (NO₂⁻) | (3.36 ± 0.28) × 10⁹ M⁻¹ s⁻¹ | Rate constant at pH 6.5 | rsc.orgresearchgate.net |

Biotransformation and Biodegradation Mechanisms by Microbial Systems

Nitroaromatic compounds, despite their xenobiotic nature, can be transformed and degraded by various microorganisms. nih.govmdpi.comcswab.org The electron-deficient nature of the aromatic ring, which makes it resistant to oxidative attack by common dioxygenase enzymes, is a key challenge for biodegradation. mdpi.comnih.gov However, microbes have evolved specific strategies to metabolize these compounds.

For this compound, microbial degradation would likely proceed via initial reductive pathways, as the high number of nitro groups makes the ring resistant to initial oxidation. mdpi.com Bacteria and fungi are known to metabolize nitroaromatics. nih.gov For example, the fungus Phanerochaete chrysosporium can degrade 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov

Several enzymatic pathways are known for the breakdown of nitroaromatic compounds:

Nitroreductases: A primary mechanism involves the reduction of the nitro groups. Nitroreductase enzymes catalyze the reduction of -NO₂ to the corresponding nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. nih.govmdpi.com This reduction is a crucial first step as it makes the aromatic ring more electron-rich and thus more susceptible to subsequent oxidative attack and ring cleavage.

Denitration via Dioxygenases: Some bacteria have evolved dioxygenase enzymes that can attack the aromatic ring of certain nitroaromatics (like nitrotoluenes and nitrobenzene), leading to the formation of a catechol derivative and the release of the nitro group as nitrite. nih.govnih.gov This is a productive pathway that allows the organism to use the compound as a carbon and energy source.

Hydride-Meisenheimer Complex Formation: For dinitro and trinitro compounds, some bacteria can add a hydride ion to the aromatic ring, forming a hydride-Meisenheimer complex. This complex can then rearomatize by eliminating a nitrite ion, achieving denitration. nih.govmdpi.com

Ring-Opening: Following the initial transformations (either reduction of nitro groups or denitration), the resulting intermediates, such as catechols or aminophenols, can be funneled into central metabolic pathways. Ring-cleavage dioxygenases can then break open the aromatic ring, leading to further degradation. nih.govfrontiersin.org

In the case of this compound, a consortium of microbes might be required for complete degradation, with initial reductive steps carried out by one set of organisms, followed by ring cleavage and mineralization by others. The chlorine substituent may also be removed by specific dehalogenase enzymes during this process.

Formation of Ring-Hydroxylated Products

The chemical reactivity of this compound is significantly influenced by the presence of three electron-withdrawing nitro groups on the naphthalene ring system. These substituents play a crucial role in activating the C1-position for nucleophilic aromatic substitution reactions. The formation of ring-hydroxylated products from this compound is anticipated to proceed via this well-established mechanism, where the chlorine atom is displaced by a hydroxyl group.

This transformation is analogous to the observed reactivity of other highly nitrated aryl halides. For instance, compounds such as 2,4,6-trinitrochlorobenzene and 1-chloro-2,4-dinitrobenzene (B32670) readily undergo hydrolysis when treated with aqueous sodium hydroxide to yield the corresponding phenolic compounds. pressbooks.pubdoubtnut.comdoubtnut.comyoutube.com The electron-withdrawing nature of the nitro groups, particularly those at the ortho (position 2) and para (position 4) positions relative to the chlorine atom, is key to this enhanced reactivity. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the reaction. pressbooks.publibretexts.org

The reaction of this compound with a hydroxide source, such as aqueous sodium hydroxide, is expected to yield 2,4,8-trinitronaphthol. The process involves the addition of the hydroxide ion to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion. youtube.comlibretexts.org This addition-elimination mechanism is characteristic of nucleophilic aromatic substitutions on electron-deficient aromatic rings. youtube.comnih.gov

The expected reaction and product are detailed in the table below.

Table 1: Nucleophilic Substitution of this compound to Form a Ring-Hydroxylated Product

| Reactant | Reagent | Expected Product | Reaction Type |

| This compound | Aqueous Sodium Hydroxide (NaOH) | 2,4,8-Trinitronaphthol | Nucleophilic Aromatic Substitution |

Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited Applications

Intermediate in the Synthesis of Functionalized Naphthalene (B1677914) Derivatives with Complex Substitution Patterns

The strategic placement of a labile chlorine atom and three strongly electron-withdrawing nitro groups makes 1-chloro-2,4,8-trinitronaphthalene a valuable intermediate for the synthesis of naphthalene derivatives with intricate substitution patterns. The chlorine atom at the 1-position can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, through nucleophilic aromatic substitution (SNAr) reactions. The powerful electron-withdrawing effect of the three nitro groups significantly activates the naphthalene ring towards such substitutions, allowing these reactions to proceed under relatively mild conditions.

This reactivity allows for the introduction of a wide array of functional groups at the 1-position, leading to the formation of novel naphthalene-based scaffolds. These scaffolds can be further elaborated by chemical modifications of the nitro groups, which can be selectively or fully reduced to amino groups. These resulting aminonaphthalene derivatives are themselves important precursors for the synthesis of dyes, fluorescent probes, and biologically active molecules. The ability to sequentially or simultaneously modify the chloro and nitro substituents provides a powerful tool for creating a diverse library of polysubstituted naphthalenes that would be challenging to access through other synthetic routes.

| Reactant | Reagent/Conditions | Product | Application of Product Class |

| This compound | R-NH2 (Primary Amine) | 1-(Alkyl/Aryl)amino-2,4,8-trinitronaphthalene | Precursors for dyes, pharmaceuticals |

| This compound | R-OH (Alcohol), Base | 1-Alkoxy-2,4,8-trinitronaphthalene | Intermediates for materials science |

| This compound | R-SH (Thiol) | 1-(Alkyl/Aryl)thio-2,4,8-trinitronaphthalene | Building blocks for sulfur-containing heterocycles |

Potential for Integration into Electronic or Optoelectronic Materials Research

The electronic properties of this compound, largely inferred from the behavior of related nitrated aromatic compounds, suggest its potential as a component in the development of new electronic and optoelectronic materials. researchgate.net The presence of multiple nitro groups, which are powerful electron-withdrawing moieties, significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the naphthalene system. This high electron affinity makes this compound and its derivatives potential n-type organic semiconductors.

N-type organic semiconductors are essential for the fabrication of a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The electron-deficient nature of the this compound core could facilitate efficient electron injection and transport in these devices.

Furthermore, the introduction of electron-donating groups, for instance by substituting the chlorine atom with an amino or alkoxy group, would create a "push-pull" system within the molecule. Such systems, where electron-donating and electron-withdrawing groups are in conjugation, often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) and, in some cases, fluorescence. nih.gov While many nitronaphthalenes are non-fluorescent due to efficient intersystem crossing to the triplet state, strategic molecular design can lead to emissive materials. nih.gov The highly polarized nature of these push-pull naphthalene derivatives could also lead to large second-order nonlinear optical (NLO) responses, making them candidates for applications in optical signal processing and telecommunications.

| Property | Influence of Nitro and Chloro Groups | Potential Application |

| Electron Affinity | Increased due to strong electron-withdrawing nitro groups. | n-type organic semiconductors in OFETs, OPVs. |

| LUMO Energy Level | Lowered, facilitating electron injection. | Electron transport layers in OLEDs. |

| Polarizability | High, due to the presence of multiple polar C-NO2 and C-Cl bonds. | High dielectric constant materials. |

| "Push-Pull" System Potential | Can be created by nucleophilic substitution of the chlorine atom with an electron-donating group. | Second-order nonlinear optical (NLO) materials, fluorescent probes. |

Future Research Directions and Emerging Methodologies for Polynitrated Chloronaphthalenes

Development of Highly Controlled and Atom-Economical Synthetic Routes

The traditional synthesis of polynitrated aromatics often relies on harsh mixed-acid (HNO₃/H₂SO₄) systems. These methods present significant drawbacks, including the use of highly corrosive reagents, generation of substantial hazardous waste, and frequently poor regioselectivity, leading to complex mixtures of isomers that are difficult to separate. researchgate.netmdpi.comnih.gov Consequently, a primary direction of future research is the development of synthetic routes that are both highly controlled and atom-economical.

Key areas of development include:

Solid Acid Catalysis: The use of solid acid catalysts, such as modified BEA zeolites, is a promising alternative to liquid superacids. mdpi.com These catalysts offer improved regioselectivity in the nitration of naphthalene (B1677914), potentially enabling the targeted synthesis of specific isomers. For instance, HBEA-25 zeolite has been shown to significantly favor the formation of 1-nitronaphthalene (B515781) over the 2-isomer. mdpi.com This approach reduces hazardous waste, as the catalyst can be recovered and reused, aligning with the principles of green chemistry. mdpi.com

Electrochemical Synthesis: Electrochemistry offers a powerful method for synthesis by replacing hazardous chemical oxidants and reductants with electrical potential. acs.org This approach is inherently greener and can provide high selectivity under mild conditions. The application of electrochemical methods to the nitration and functionalization of chloronaphthalenes represents a significant frontier for producing high-purity materials with minimal waste. acs.org

These modern synthetic strategies are pivotal for producing specific, highly substituted compounds like 1-Chloro-2,4,8-trinitronaphthalene with greater precision and less environmental burden than ever before.

Elucidation of Complex Reaction Networks in Multinitration Processes

The synthesis of a polynitrated compound such as this compound from a simpler starting material like chloronaphthalene involves a series of sequential nitration steps. This process constitutes a complex reaction network where multiple isomeric products can be formed at each stage. researchgate.netnih.gov The final product distribution is highly sensitive to reaction conditions, making precise control challenging.

Future research is focused on untangling these intricate networks through:

Mechanistic Studies: A deeper understanding of the underlying reaction mechanisms is crucial. The mechanism of electrophilic aromatic nitration is still a subject of study, with evidence supporting a two-step process involving an intermediate that precedes the classic Wheland intermediate (σ-complex). nih.govresearchgate.net Understanding how substituents like chlorine and existing nitro groups direct the regioselectivity of subsequent nitration steps on the naphthalene core is essential for controlling the outcome. nih.govvedantu.com

Kinetic Modeling: By treating the multinitration process as a system of elementary reactions, kinetic models can be developed to predict the concentration of various intermediates and products over time. repec.orgbeilstein-journals.org This approach, successfully applied to the nitration of other molecules like glycerol, allows for the mathematical quantification of reaction rates for the formation of different isomers. repec.orgengj.orgresearchgate.net Such models are powerful tools for optimizing reaction conditions (e.g., temperature, reactant concentrations) to maximize the yield of the desired polynitrated chloronaphthalene isomer.

By combining detailed mechanistic investigation with predictive kinetic modeling, chemists can move from empirical process optimization to a more rational, model-driven design of synthesis protocols.

Application of Advanced Analytics for Real-time Reaction Monitoring and Process Optimization

To achieve the high degree of control required for selective multinitration, it is essential to monitor the reaction progress in real time. Process Analytical Technology (PAT) provides the tools to do this, enabling a shift from fixed, recipe-based manufacturing to flexible, feedback-controlled processes. mdpi.com The integration of advanced analytical techniques directly into the reaction vessel is a key area of future development.

Emerging methodologies in this area include:

In-situ Spectroscopy: Techniques such as Raman and UV/Visible spectroscopy allow for the non-invasive, real-time tracking of reactant consumption and product formation. mdpi.comgoliah.info For aromatic compounds, these methods can provide continuous data on the concentration of different species in the reaction mixture, allowing for precise determination of the reaction endpoint and detection of any unwanted side-product formation. goliah.info

Process Mass Spectrometry: Mass spectrometry is a highly sensitive and selective technique that can monitor the composition of a reaction in real time. sciencedaily.com It can be used to track changes in the concentration of starting materials, intermediates, and the final product, providing immediate insight into the reaction kinetics and pathway. sciencedaily.com

The implementation of these real-time monitoring tools is critical for the safe and efficient production of energetic materials like polynitrated chloronaphthalenes on both laboratory and industrial scales.

Machine Learning and AI-Driven Approaches for Predicting Nitration Outcomes and Designing Novel Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and materials discovery. arxiv.org For complex molecules like polynitrated chloronaphthalenes, these computational tools offer unprecedented capabilities for prediction and design.

Future research in this domain is advancing on several fronts:

Predicting Regioselectivity: The precise location of functional groups is critical to a molecule's properties. Machine learning models, such as RegioML, are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. researchgate.netrsc.orgchemrxiv.org These models can be trained on vast datasets of known reactions to learn the complex electronic and steric factors that determine the outcome of a nitration reaction on a substituted naphthalene core. rsc.org

AI-Assisted Synthesis Planning: AI-powered platforms can devise complete synthetic routes for target molecules from commercially available starting materials. wiley.comrsc.org These tools evaluate millions of potential reaction steps to propose the most efficient, cost-effective, and sustainable pathways, accelerating the discovery and production of new compounds. elsevier.comresearchgate.net

Designing Novel Derivatives: AI can be used in a "materials-by-design" approach to create new molecules with specific, targeted properties. arxiv.org By learning the relationship between molecular structure and function (e.g., energetic performance, stability), AI models can suggest novel polynitrated chloronaphthalene derivatives with enhanced characteristics. This inverse design approach guides synthetic chemists toward the most promising candidates, saving significant time and resources.

| AI/ML Application Area | Methodology | Objective | Potential Impact on Polynitrated Chloronaphthalenes | Reference |

|---|---|---|---|---|

| Regioselectivity Prediction | Gradient Boosting Machines (e.g., RegioML) / Neural Networks | Predict the most likely position of nitration on the chloronaphthalene ring system. | Enables the design of syntheses that maximize the yield of a specific isomer like this compound. | rsc.orgchemrxiv.org |

| Reaction Outcome & Barrier Prediction | Hybrid Models (ML + DFT) | Calculate activation energies and predict reaction feasibility and selectivity with high accuracy. | Optimizes reaction conditions (temperature, catalysts) for higher efficiency and purity. | rsc.orgresearchgate.net |

| Computer-Aided Synthesis Planning (CASP) | Retrosynthesis Algorithms / Expert Systems | Automatically generate multi-step synthetic pathways from simple precursors to complex targets. | Designs novel and efficient manufacturing routes for new or existing polynitrated compounds. | wiley.comelsevier.com |

| Materials-by-Design | Generative Models / Optimization Algorithms | Design new molecules with tailored properties (e.g., high energy density, thermal stability). | Identifies promising new energetic materials or functional derivatives based on the chloronitronaphthalene scaffold. | arxiv.org |

Exploration of New Chemical Reactivity and Derivatization Opportunities

While the synthesis of this compound is a significant challenge, the molecule itself represents a versatile scaffold for creating a wide range of new functional materials. The combination of a chlorine atom and multiple nitro groups on a naphthalene core provides several reactive sites for further chemical transformation.

Future research will likely explore:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro groups, is a prime site for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups (e.g., amines, azides, alkoxides), opening pathways to new dyes, polymers, or energetic materials with tailored properties.

Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups. This transformation dramatically alters the electronic properties of the molecule, converting it from an electron-poor to an electron-rich system. The resulting chloro-aminonaphthalenes could serve as precursors to novel heterocyclic compounds, fluorescent sensors, or highly stable polymers.

Functional Materials Development: The unique electronic properties of polynitrated aromatics make them interesting candidates for applications beyond energetic materials. Research into making typically non-fluorescent nitroaromatics emit light is an active field. nih.gov By carefully designing derivatives of the this compound core, it may be possible to create novel fluorescent probes or optoelectronic materials. nih.gov The derivatization of naphthalene-based compounds is a well-established strategy for creating new molecules with diverse applications. libretexts.org

By exploring the rich reactivity of the this compound molecule, scientists can unlock new avenues for the development of advanced materials with novel chemical and physical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.